(S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a chiral amine compound notable for its unique molecular structure, which includes a pyridine ring substituted with chlorine and fluorine atoms. It has the molecular formula and a molecular weight of approximately 174.60 g/mol . This compound has garnered interest in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism.
The compound is classified as a chiral amine, which is significant in pharmacology for its potential to exhibit different biological activities based on its stereochemistry. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (S)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine, and it is identified by the CAS number 1213049-76-3 .
Several synthetic routes have been reported for the preparation of (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine. Common methods include:
The synthesis often requires careful control of reaction conditions to ensure the retention of the chiral center. The use of protecting groups may also be necessary to prevent unwanted reactions during synthesis.
The structure of (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine features a pyridine ring with chlorine and fluorine substituents at specific positions. The three-dimensional arrangement of atoms plays a crucial role in its biological activity.
Key structural data includes:
(S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine can participate in various chemical reactions due to the presence of functional groups:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
As an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine affects drug metabolism significantly. By inhibiting this enzyme, it can alter the pharmacokinetics of co-administered drugs, potentially leading to increased efficacy or toxicity depending on the context. Understanding these interactions is crucial for predicting drug-drug interactions in therapeutic settings.
While specific physical properties such as density and boiling point are not well-documented, it is known that (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is typically handled as a solid at room temperature .
The chemical properties are characterized by:
These properties are critical for determining the compound's behavior in various chemical environments and applications.
(S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine holds potential applications in scientific research and medicinal chemistry:
Given its unique structure and biological activity, further exploration in medicinal chemistry could lead to novel therapeutic agents targeting various biological pathways .
Transition metal-catalyzed asymmetric hydrogenation represents the most atom-economical approach for synthesizing this chiral amine. Prochiral imine precursors undergo enantioselective reduction using chiral ruthenium or iridium catalysts (e.g., DuPhos or BINAP complexes) under hydrogen pressure (15-50 bar). These systems achieve enantiomeric excesses (ee) of 88-95% through precise spatial control at the catalytic metal center. Metal-free organocatalytic strategies employing chiral phosphoric acids (e.g., TRIP derivatives) facilitate asymmetric reductive amination with Hantzsch esters as hydride donors, though substrate scope limitations exist for sterically hindered pyridinyl ketones. Reaction temperatures critically impact enantioselectivity, with optimal performance at -20°C to 0°C [10].
Table 1: Asymmetric Catalytic Approaches
Method | Catalyst System | ee (%) | Reaction Conditions | Limitations |
---|---|---|---|---|
Metal-Catalyzed Hydrogenation | Ru-(S)-BINAP/diamine | 92-95 | 50°C, 30 bar H₂, THF | Oxygen sensitivity |
Organocatalytic Reduction | (R)-TRIP/HEH | 88-90 | -20°C, 48h, toluene | Low reactivity with ortho-Cl |
Enzymatic Reduction | ω-Transaminase mutants | >99 | pH 7.5, 37°C, IPA/amine donor | Substrate-specific optimization |
The ketone precursor 1-(2-chloro-5-fluoropyridin-3-yl)ethanone (CAS# 175136-84-6) serves as the critical intermediate for reductive amination. Synthesis occurs via Friedel-Crafts acylation of 2-chloro-5-fluoropyridine using acetyl chloride/AlCl₃ (65-72% yield) or Pd-catalyzed carbonylation of 3-bromo-2-chloro-5-fluoropyridine (83% yield). Reductive amination employs sodium triacetoxyborohydride or cyanoborohydride with ammonium acetate in dichloromethane/methanol mixtures, yielding racemic amine (74-82%). Enantiocontrol requires chiral amines (e.g., (R)-1-phenylethylamine) as temporary auxiliaries, though stoichiometric reagent use diminishes atom efficiency. Microwave-assisted protocols (100°C, 30 min) significantly accelerate reaction kinetics versus conventional 12-24h reflux conditions [7].
Table 2: Reductive Amination Optimization Parameters
Reducing Agent | Ammonia Source | Solvent System | Time (h) | Yield (%) | de/dr |
---|---|---|---|---|---|
NaBH₃CN | NH₄OAc | MeOH/DCM (1:1) | 24 | 78 | Racemic |
NaBH(OAc)₃ | Benzylamine* | DCE | 8 | 85* | 82:18 dr |
L-Selectride® | (S)-α-Methylbenzylamine | THF | 2 | 70 | 90% de |
Pyruvate/ω-TA enzyme | Alanine | Phosphate buffer | 48 | 45 | >99% ee (S) |
*Chiral auxiliary approach requiring subsequent hydrogenolysis
Diastereomeric salt crystallization remains the dominant industrial-scale resolution method. Racemic amine reacts with di-p-toluoyl-D-tartaric acid (0.5 equiv) in ethanol/water mixtures, selectively precipitating the (S)-enantiomer salt after 12-24h crystallization (98% ee, 35-40% yield). The resolved amine is liberated via basification (2M NaOH) and extraction. Kinetic resolution leverages lipase-catalyzed (CAL-B) enantioselective acylation in vinyl acetate, converting the (R)-enantiomer to acetate (48% conversion, 99% ee remaining (S)-amine). Simulated moving bed (SMB) chromatography employing chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) achieves >99% ee with 95% recovery through continuous separation [3] [10].
The ortho-chloro substituent exerts three critical influences: (1) It coordinates with metal catalysts (Pd, Ru) during asymmetric hydrogenation, locking imine conformation to enhance diastereofacial discrimination; (2) Ortho-chlorine sterically shields the Re-face of prochiral ketones, directing hydride attack toward the Si-face (80:20 dr); (3) Electronic deactivation of the pyridine ring moderates reaction rates in enzymatic resolutions, preventing catalyst denaturation. The para-fluorine synergistically enhances substrate solubility in organic solvents (log P = 1.44) and participates in non-covalent interactions with chiral catalysts through electrostatic attraction [2] [6] [8].
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: